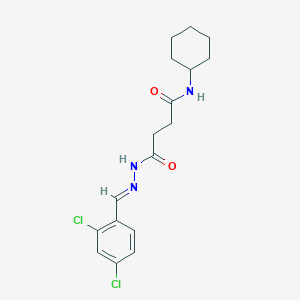![molecular formula C15H15NO2 B11546693 (6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11546693.png)
(6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, coordination chemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-ethyl-2-aminophenol and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Industrial processes may also involve the use of catalysts to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are investigated for their catalytic and biological activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic and imine groups play crucial roles in its binding to metal ions and subsequent biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOL
Uniqueness
4-ETHYL-2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with metal ions and biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4-ethyl-2-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-7-8-15(18)13(9-11)16-10-12-5-3-4-6-14(12)17/h3-10,17-18H,2H2,1H3 |
InChI-Schlüssel |
WXSWASZSRDEVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11546619.png)

![(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546625.png)
![N'-(Propan-2-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546629.png)
![Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester](/img/structure/B11546634.png)
![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide](/img/structure/B11546638.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11546643.png)
![4-bromo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11546644.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11546649.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11546657.png)
![4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol](/img/structure/B11546662.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B11546664.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B11546678.png)
![(1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546686.png)
